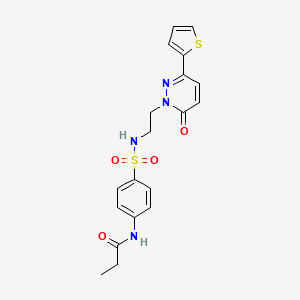![molecular formula C18H21N3O2S B2749312 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide CAS No. 897461-45-9](/img/structure/B2749312.png)
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide is a synthetic compound belonging to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties . The unique structure of imidazo[2,1-b]thiazole allows for various modifications, making it a valuable scaffold in medicinal chemistry .
Wirkmechanismus
Target of Action
Similar compounds, such as imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They have been found to selectively inhibit Mycobacterium tuberculosis (Mtb) over a panel of non-tuberculous mycobacteria (NTM) .
Mode of Action
It is known that imidazo[2,1-b]thiazole derivatives interact with their targets and cause changes that lead to their antimycobacterial activity . Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Similar compounds have been found to affect the pathways related to the growth and survival of mycobacterium tuberculosis .
Result of Action
Similar compounds have been found to exhibit antimycobacterial activity, selectively inhibiting mycobacterium tuberculosis .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaI, acetone, often under reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulatory agent.
Pifithrin-β: Another imidazo[2,1-b]thiazole derivative with antineoplastic properties.
Uniqueness
2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-isopropylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications . Its ethoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-23-15-7-5-13(6-8-15)16-10-21-14(11-24-18(21)20-16)9-17(22)19-12(2)3/h5-8,10-12H,4,9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWGBOZFVKLNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2749231.png)
![Ethyl 5-(3,3-dimethylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2749233.png)
![5-Azaspiro[3.5]nonan-8-amine](/img/structure/B2749234.png)







![5-Chloro-2-[(1-methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2749248.png)

